3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1129400-99-2
VCID: VC2812323
InChI: InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3
SMILES: CC1=NN(C(=C1)N)C2=NC=CC=N2
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

CAS No.: 1129400-99-2

Cat. No.: VC2812323

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine - 1129400-99-2

Specification

CAS No. 1129400-99-2
Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
IUPAC Name 5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3
Standard InChI Key NBTODGHAMDDPDX-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)C2=NC=CC=N2
Canonical SMILES CC1=NN(C(=C1)N)C2=NC=CC=N2

Introduction

Structural Characteristics and Chemical Properties

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine features a pyrazole ring with a methyl group at position 3 and an amino group at position 5, while being connected to a pyrimidine ring at position 1. This distinctive arrangement creates a molecule with multiple nitrogen atoms that can serve as hydrogen bond acceptors and donors, making it valuable for biological interactions .

Fundamental Properties

The compound has the following key properties:

PropertyValue
CAS Number1129400-99-2
Molecular FormulaC₈H₉N₅
Molecular Weight175.19 g/mol
IUPAC Name5-methyl-2-pyrimidin-2-ylpyrazol-3-amine
InChIInChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3
InChI KeyNBTODGHAMDDPDX-UHFFFAOYSA-N
Canonical SMILESCC1=NN(C(=C1)N)C2=NC=CC=N2

The structure contains multiple nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions, potentially explaining some of its biological activities .

Synthesis and Preparation Methodologies

Biological ActivityPotential MechanismRelated Research
AntimicrobialInterference with bacterial cell wall synthesisPyrazole derivatives active against E. coli, S. aureus, P. aeruginosa
AntitubercularPerturbation of iron homeostasisPyrazolylpyrimidinones show activity against M. tuberculosis
AnticancerInduction of apoptosis, cell cycle arrestPyrazole compounds inhibit proliferation of various cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPreliminary studies suggest potential anti-inflammatory properties
NeuroprotectiveInhibition of ER stress, apoptosis, NF-kB pathwayRelated compounds show neuroprotective and anti-neuroinflammatory properties

Structure-Activity Relationship

The biological activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and related compounds depends significantly on their structural features and substitution patterns.

Role of the Pyrazole Ring

The pyrazole ring serves as a crucial pharmacophore in many bioactive compounds. The presence of a methyl group at the C3 position and an amino group at the C5 position of the pyrazole ring in our compound of interest can influence its biological activity profile. Research on similar pyrazole derivatives suggests that the nature and position of substituents on this ring significantly impact pharmacological properties .

Influence of the Pyrimidine Moiety

The pyrimidine ring at the N1 position of the pyrazole contributes to the compound's ability to interact with biological targets. Studies on pyrazolylpyrimidinones have shown that hydrophobic substitutions on the pyrimidine ring are often required for potent antimicrobial activity, suggesting that the pyrimidine moiety in 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine may play a similar role .

SAR Studies on Related Compounds

Research on structurally similar compounds provides insights into how modifications might affect the activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. For instance, studies on pyrazolylpyrimidinones have shown that:

  • Compounds with CF₃ groups at certain positions showed increased solubility and selectivity indices

  • Bulkier alkyl substituents like ethyl and cyclopropyl were tolerated for antimicrobial activity but could affect selectivity

  • Amino substituents at specific positions maintained activity profiles similar to parent compounds

These findings provide valuable direction for potential modifications to optimize the biological activity of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine.

Comparison with Structurally Related Compounds

Understanding how 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine compares to structurally related compounds provides valuable insights into its unique properties and potential applications.

Comparison with 3-Methyl-1H-pyrazol-5-amine

3-methyl-1H-pyrazol-5-amine (CAS: 113402-89-4) is a key structural component of our compound of interest. It has a molecular weight of 97.12 g/mol and a melting point of 128-129°C . While it shares the pyrazole core with 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, it lacks the pyrimidine ring, which significantly alters its chemical and biological properties.

Comparison with Brominated Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DistinctionsPotential Biological Impact
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amineC₈H₉N₅175.19Pyrazole with pyrimidine at N1Dual-ring structure enables versatile interactions with molecular targets
3-methyl-1H-pyrazol-5-amineC₄H₇N₃97.12Lacks pyrimidine ringReduced complexity, altered binding profile
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amineC₈H₈BrN₅254.09Bromine at C4 positionAltered electronic properties, potential increases in certain biological activities
N-(3-methyl-1H-pyrazol-5-yl)-2-(methylthio)pyrimidin-4-amineC₉H₁₂N₅S222.08Different positioning of ringsDifferent spatial arrangement affects binding properties

Scientific Research Applications

3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several potential applications in scientific research across various disciplines.

Applications in Chemistry

The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its dual-ring structure with multiple nitrogen atoms makes it particularly useful in coordination chemistry and the development of novel ligands for metal complexes.

Applications in Medicinal Chemistry

In medicinal chemistry, 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents a promising scaffold for drug development. Related pyrazole-pyrimidine hybrids have shown diverse biological activities, suggesting its potential use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors .

Applications in Materials Science

Though less documented in the available literature, the compound's structure suggests potential applications in materials science, particularly in the development of new materials with specific electronic or optical properties. The heterocyclic structure with multiple nitrogen atoms could facilitate interesting intermolecular interactions relevant for material development.

Future Research Directions

Based on the current understanding of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and related compounds, several promising research directions emerge.

Optimization of Synthetic Routes

Developing more efficient and sustainable synthetic methods for 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represents an important research direction. The exploration of green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, could lead to more environmentally friendly production methods .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies focusing specifically on 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and its derivatives would provide valuable insights for medicinal chemistry applications. Such studies could guide the rational design of more potent and selective compounds targeting specific biological pathways .

Exploration of Novel Biological Activities

Given the diverse biological activities of related pyrazole and pyrimidine derivatives, investigating additional biological targets for 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine could reveal novel therapeutic applications. Areas of particular interest include neurological disorders, inflammatory conditions, and emerging infectious diseases .

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